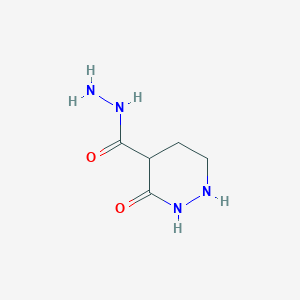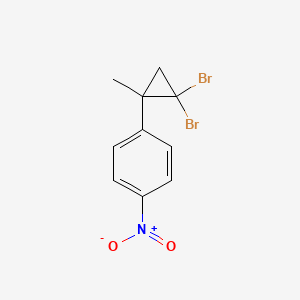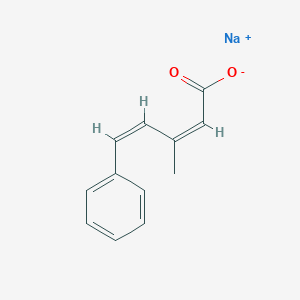
sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate is a chemical compound that belongs to the class of dienoates It is characterized by the presence of a sodium ion and a conjugated diene system with phenyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate involves its interaction with molecular targets and pathways. The compound’s conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is a concerted mechanism involving the formation of a six-membered ring through the interaction of the diene and dienophile .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate include other dienoates and conjugated diene systems, such as:
- Sodium;(2Z,4E)-3-methyl-5-phenylpenta-2,4-dienoate
- Sodium;(2E,4Z)-3-methyl-5-phenylpenta-2,4-dienoate
- Sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate
Uniqueness
The (2Z,4Z) configuration provides distinct chemical properties compared to other isomers .
Properties
IUPAC Name |
sodium;(2Z,4Z)-3-methyl-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2.Na/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11;/h2-9H,1H3,(H,13,14);/q;+1/p-1/b8-7-,10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXNXCJDYVHQP-CGGPWJJTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)[O-])/C=C\C1=CC=CC=C1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;dihydrochloride](/img/structure/B7759739.png)
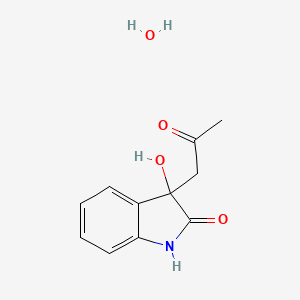
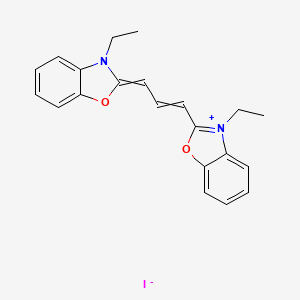
![2-[(2-methoxy-4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7759760.png)
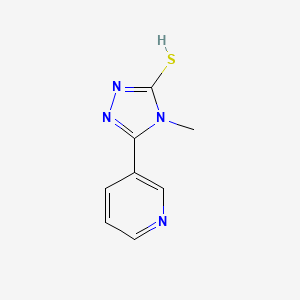
![4-benzyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B7759788.png)
![10,13-Dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7759789.png)
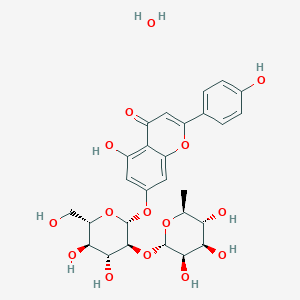
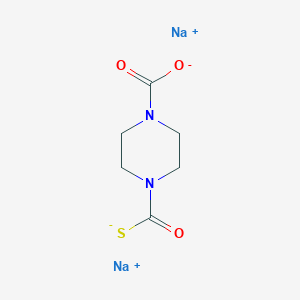
![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate](/img/structure/B7759805.png)
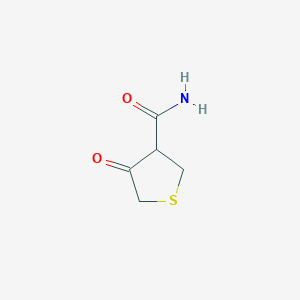
![2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole](/img/structure/B7759807.png)
